3-Chloro-6-(3-fluorophenyl)pyridazine
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Overview
Description
3-Chloro-6-(3-fluorophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-fluorophenyl)pyridazine typically involves the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate then undergoes cyclization with 1,3-dichloroacetone under acidic conditions to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Scientific Research Applications
3-Chloro-6-(3-fluorophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Agrochemicals: Used in the development of herbicides and pesticides due to its biological activity.
Material Science: Employed in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of tyrosine kinases or other signaling proteins, disrupting cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(4-fluorophenyl)pyridazine
- 3-Chloro-6-(2-fluorophenyl)pyridazine
- 3-Chloro-6-(3-chlorophenyl)pyridazine
Uniqueness
3-Chloro-6-(3-fluorophenyl)pyridazine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its biological activity and chemical reactivity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs .
Properties
IUPAC Name |
3-chloro-6-(3-fluorophenyl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHBEWAGUFMFCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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